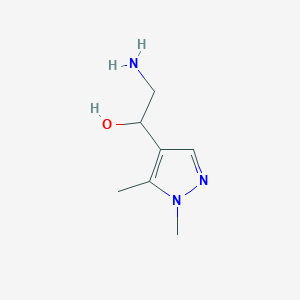

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Description

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a pyrazole-derived secondary alcohol with a primary amino group. Its structure features a 1,5-dimethylpyrazole core linked to an ethanolamine moiety. This compound is of interest in medicinal and supramolecular chemistry due to its dual functional groups (hydroxyl and amino), which enable hydrogen bonding and coordination with metal ions. Crystallographic studies, conducted using tools like SHELXL , have elucidated its molecular geometry, confirming a tetrahedral configuration at the ethanolamine carbon and planar pyrazole ring.

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

2-amino-1-(1,5-dimethylpyrazol-4-yl)ethanol |

InChI |

InChI=1S/C7H13N3O/c1-5-6(7(11)3-8)4-9-10(5)2/h4,7,11H,3,8H2,1-2H3 |

InChI Key |

LFQVYMPJTSJFIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

General Synthetic Strategy

The synthesis of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol generally involves:

- Functionalization of the pyrazole ring at the 4-position.

- Introduction of the amino-ethanol side chain via substitution or condensation reactions.

- Use of appropriate amine and hydroxyl group sources.

The key synthetic challenge is the selective modification of the pyrazole ring while maintaining the integrity of the 1,5-dimethyl substituents.

Reported Synthetic Routes

Route via α-Haloketone Intermediate and Amino Alcohol Substitution

One common approach involves the synthesis of an α-haloketone derivative of 1,5-dimethylpyrazole, such as 2-bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one, followed by nucleophilic substitution with an amino alcohol or ammonia derivatives to introduce the amino-ethanol side chain.

- Step 1: Preparation of 2-bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one by bromination of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one.

- Step 2: Reaction of the α-bromo ketone with aqueous ammonia or aminoethanol under controlled temperature to yield the amino-ethanol substituted pyrazole.

This method benefits from straightforward reaction conditions and moderate to high yields (50-80%) depending on purification.

Direct Amination of Pyrazolyl Ketone

Another method involves the direct amination of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one using hydrazine derivatives or other nitrogen nucleophiles in ethanol or other polar solvents under reflux conditions.

- Refluxing the pyrazolyl ethanone with hydrazine hydrate or aminoethanol for 4-24 hours.

- The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by reduction or rearrangement to yield the amino-ethanol derivative.

This approach is supported by analogous syntheses of pyrazole derivatives and is useful for preparing related compounds with amino substituents.

Catalytic and Flow Chemistry Approaches

Industrial or large-scale synthesis may employ continuous flow reactors and catalytic systems to improve yield and purity.

- Use of bases such as potassium carbonate in N,N-dimethylformamide (DMF) as solvent.

- Stirring at room temperature or mild heating (25-50 °C) for 2-4 hours.

- Subsequent recrystallization from ethanol or ethanol/dioxane mixtures to purify the product.

Such methods achieve yields up to 75% and allow for scale-up with controlled reaction parameters.

Reaction Conditions Summary Table

| Step/Method | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| α-Haloketone bromination | Bromine or NBS in solvent (e.g., chloroform) | 0-25 °C | 2-4 hours | 70-85 | Extraction, recrystallization | Precursor for substitution |

| Nucleophilic substitution | Aminoethanol or NH3 in ethanol or water | Reflux (78 °C) | 4-24 hours | 50-80 | Recrystallization | Amino-ethanol side chain introduction |

| Direct amination | Hydrazine hydrate or amine in ethanol | Reflux | 6-24 hours | 55-75 | Chromatography or recrystallization | Alternative amination method |

| Catalytic base-mediated substitution | K2CO3 in DMF, stirring | 25-50 °C | 2-4 hours | 70-75 | Recrystallization | Suitable for scale-up |

Research Discoveries and Analytical Data

Structural Characterization

- Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for the 1,5-dimethyl groups on the pyrazole ring (singlets near 2.3-2.5 ppm), and amino-ethanol methylene protons (multiplets in the 3.5-4.5 ppm region).

- Infrared Spectroscopy (IR): Bands at ~3300-3500 cm⁻¹ correspond to NH2 and OH stretching vibrations; C-N and C-O stretching observed near 1100-1300 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol confirm product identity.

Notes on Optimization and Challenges

- Selectivity: Maintaining the 1,5-dimethyl substitution during functionalization requires mild conditions to prevent demethylation or ring opening.

- Purification: Recrystallization from ethanol or ethanol/dioxane mixtures is preferred; chromatography may be needed for complex mixtures.

- Yields: Moderate to high yields are achievable, but reaction time and temperature optimization are crucial.

- Scalability: Flow chemistry and catalytic methods enable industrial-scale synthesis with consistent quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group exhibits nucleophilic behavior, participating in substitution reactions under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Acylation | Acetyl chloride, base (e.g., NaOH) | N-Acetylated derivative | Requires anhydrous conditions to prevent hydrolysis of the acylating agent. |

| Alkylation | Alkyl halides (e.g., CH₃I), polar aprotic solvents | N-Alkylated derivatives | Steric hindrance from the pyrazole ring slows reaction kinetics. |

Condensation Reactions

The compound undergoes condensation with carbonyl-containing species to form heterocyclic or imine-linked products.

Oxidation and Reduction

The hydroxyl group is susceptible to redox transformations, while the amino group can be selectively modified.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Oxidation of -OH | KMnO₄, acidic conditions | Ketone derivative | Over-oxidation of the pyrazole ring is avoided by temperature control. |

| Reduction of -NH₂ | LiAlH₄, anhydrous ether | Primary amine derivatives | Limited applicability due to competing reduction of the pyrazole ring. |

Coordination Chemistry

The amino and hydroxyl groups act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.

| Metal Ion | Reaction Conditions | Complex Structure | Properties |

|---|---|---|---|

| Cu(II) | Aqueous ethanol, room temperature | Octahedral geometry with N,O-chelation | Exhibits redox activity in aerobic conditions. |

| Fe(III) | Methanol, reflux | Tetranuclear clusters | Magnetic susceptibility studies suggest antiferromagnetic coupling. |

Comparative Reactivity of Functional Groups

The reactivity hierarchy of functional groups in this compound is as follows:

| Functional Group | Reactivity | Dominant Reaction Types |

|---|---|---|

| Primary amine (-NH₂) | High | Acylation, alkylation, Schiff base formation |

| Hydroxyl (-OH) | Moderate | Esterification, oxidation, metal coordination |

| Pyrazole ring | Low | Electrophilic substitution (limited by dimethyl substituents) |

Scientific Research Applications

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Table 1: Crystallographic Parameters of Selected Pyrazole Derivatives

The 1,5-dimethyl substitution in the target compound reduces steric hindrance compared to 3,5-dimethyl analogs, allowing tighter crystal packing. Structural refinements via SHELXL and visualization via ORTEP-3 highlight these differences (Figure 1).

Hydrogen Bonding and Supramolecular Interactions

Hydrogen bonding patterns were analyzed using graph set theory . The target compound forms a C(4) chain motif via N-H···O and O-H···N interactions, whereas 1-(1H-pyrazol-4-yl)ethanolamine adopts a R₂²(8) dimer due to its unsubstituted pyrazole ring.

Table 2: Hydrogen Bond Metrics

The dimethyl groups in the target compound disrupt planar stacking, favoring one-dimensional chains over layered networks. This contrasts with non-methylated analogs, which exhibit stronger π-π interactions.

Functional and Reactivity Comparisons

The amino and hydroxyl groups in 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol exhibit lower basicity (pKa ~9.2) compared to non-methylated analogs (pKa ~8.7) due to electron-donating methyl effects. In coordination chemistry, the compound forms stable complexes with transition metals (e.g., Cu²⁺), whereas 3,5-dimethyl analogs show higher ligand flexibility but lower thermal stability.

Research Findings and Implications

- Synthetic Utility : The 1,5-dimethyl group enhances steric control in asymmetric synthesis compared to other pyrazole derivatives.

- Pharmacological Potential: The compound’s hydrogen bonding profile suggests improved bioavailability over bulkier analogs.

- Material Science: Its monoclinic crystal system (refined via SHELXL ) enables predictable packing in co-crystals, useful in designing functional materials.

Biological Activity

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known by its CAS number 2227661-23-4, is a compound that belongs to the pyrazole class of chemicals. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol based on recent studies and findings.

| Property | Value |

|---|---|

| Common Name | 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

| CAS Number | 2227661-23-4 |

| Molecular Formula | C₇H₁₃N₃O |

| Molecular Weight | 155.20 g/mol |

Biological Activity Overview

The biological activities of pyrazole derivatives are attributed to their ability to interact with various biological targets. The specific compound has been evaluated for several key activities:

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that compounds containing the pyrazole moiety exhibit significant antiproliferative effects against lung, brain, and colorectal cancer cells . The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol have shown efficacy in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes . In one study, a series of pyrazole compounds were tested for their COX inhibitory activity and demonstrated promising results compared to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Some studies suggest that these compounds can exhibit activity against a range of bacterial strains, making them potential candidates for developing new antibiotics . The effectiveness against resistant strains is particularly noteworthy.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of pyrazole derivatives, including 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol. The results indicated that this compound significantly inhibited the growth of MDA-MB-231 breast cancer cells in vitro, with an IC50 value lower than many existing treatments .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, researchers synthesized various pyrazole derivatives and assessed their COX inhibitory activity using a carrageenan-induced paw edema model in rats. The results showed that specific derivatives exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential therapeutic application for inflammatory diseases .

Q & A

Basic Question: What are the recommended synthetic routes for 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, and what reaction conditions optimize yield?

Methodological Answer:

A plausible synthesis involves reacting 1,5-dimethyl-1H-pyrazole with a β-amino alcohol precursor. For example, chloroacetylation of the pyrazole nitrogen (as in ) could be modified by substituting chloroacetyl chloride with a protected aminoethyl group. Key conditions include:

- Solvent: Dichloromethane or THF for solubility and inertness.

- Base: Triethylamine (1.5–2.0 eq) to neutralize HCl byproducts.

- Temperature: 0–25°C to control exothermic reactions.

Post-reaction, deprotection (e.g., using TBAF in THF, as in ) yields the amino alcohol. Purity is verified via HPLC-TOF (≥95%) and NMR (e.g., δ 1.2–1.5 ppm for methyl groups) .

Basic Question: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves:

- Radiation: Mo-Kα (λ = 0.71073 Å).

- Temperature: 100–293 K to minimize thermal motion.

Refinement uses SHELXL ( ) with parameters:

Advanced Question: How can hydrogen bonding patterns in the crystal lattice inform supramolecular assembly or biological interactions?

Methodological Answer:

The ethanolamine moiety (–NH₂–CH₂–OH) participates in N–H⋯O and O–H⋯N bonds, creating 1D chains or 2D sheets. Graph Set Analysis ( ) quantifies these interactions:

Advanced Question: How do reaction conditions influence regioselectivity during pyrazole functionalization?

Methodological Answer:

Regioselectivity at the pyrazole C4 position is controlled by:

- Steric effects: 1,5-Dimethyl groups direct electrophiles to C4.

- Catalysis: Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution.

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) stabilize transition states.

Contradictions in product ratios (e.g., C3 vs. C4 substitution) are resolved via DFT calculations (B3LYP/6-31G*) to map energy barriers .

Basic Question: What analytical techniques validate purity and structural integrity?

Methodological Answer:

- GC-MS/EI: Fragmentation patterns (e.g., m/z 154 [M⁺–CH₂OH]).

- HPLC-TOF: Retention time (RT = 8.2 min) and exact mass (MW = 195.23 g/mol).

- FTIR-ATR: Peaks at 3350 cm⁻¹ (N–H stretch) and 1050 cm⁻¹ (C–O bend).

- ¹H/¹³C NMR: Key signals include δ 4.1 ppm (CH₂OH) and δ 150 ppm (pyrazole C4) .

Advanced Question: How are safety protocols tailored for handling amino-alcohol derivatives in lab settings?

Methodological Answer:

- PPE: Nitrile gloves, FFP3 masks, and chemical goggles ( ).

- Ventilation: Fume hoods (≥0.5 m/s airflow) for powder handling.

- Waste disposal: Segregate into halogenated organic waste (EPA Class D).

Acute toxicity (LD₅₀ > 500 mg/kg, oral rat) mandates spill kits with vermiculite .

Advanced Question: How do computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

SwissADME predicts:

| Parameter | Value |

|---|---|

| LogP | 0.9 (moderate lipophilicity) |

| H-bond donors | 2 |

| TPSA | 65 Ų (high solubility) |

| MD simulations (GROMACS) model blood-brain barrier permeability (logBB = -1.2) . |

Advanced Question: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response curves: IC₅₀ variability is minimized via standardized assays (e.g., ATP-luciferase for kinase inhibition).

- Metabolite profiling: LC-MS identifies degradation products (e.g., oxidation at –CH₂OH).

- Statistical analysis: ANOVA (p < 0.05) and Grubbs’ test exclude outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.